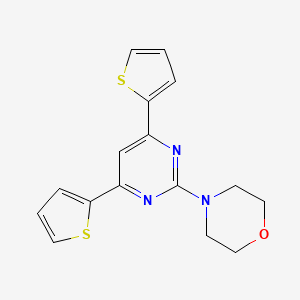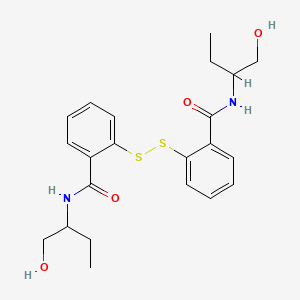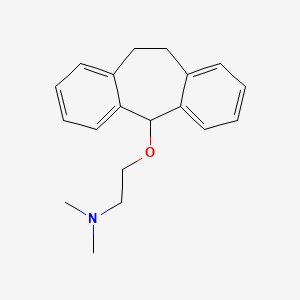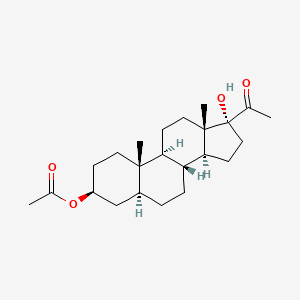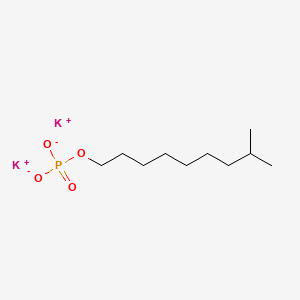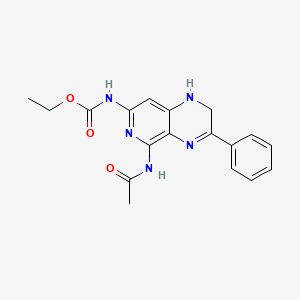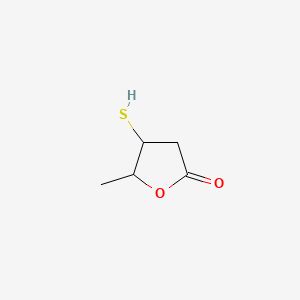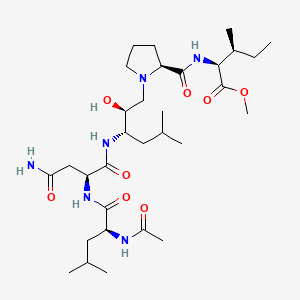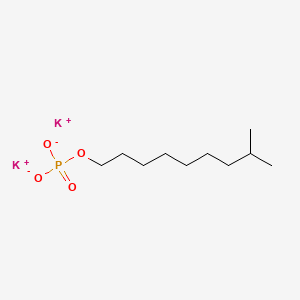
Phosphoric acid, isodecyl ester, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a surfactant and emulsifying agent, making it valuable in formulations requiring stable emulsions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt is typically synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction conditions often involve:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions, where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products Formed
Oxidation: The major products include various phosphoric acid derivatives.
Substitution: The products depend on the substituent introduced, resulting in different alkyl or aryl phosphates.
Applications De Recherche Scientifique
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products requiring stable emulsions.
Mécanisme D'action
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable mixtures. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its emulsifying properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, isodecyl ester
- Phosphoric acid, decyl ester, potassium salt
- Phosphoric acid, nonyl ester, potassium salt
Uniqueness
Phosphoric acid, isodecyl ester, potassium salt is unique due to its specific isodecyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers enhanced emulsifying capabilities and stability in various formulations.
Propriétés
Numéro CAS |
68389-40-2 |
|---|---|
Formule moléculaire |
C10H21K2O4P |
Poids moléculaire |
314.44 g/mol |
Nom IUPAC |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
Clé InChI |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


